Éster de Propargilo-PEG1-SS-PEG1-PFP

Descripción general

Descripción

Propargyl-PEG1-SS-PEG1-PFP ester is a cleavable linker consisting of a single unit of polyethylene glycol (PEG) backbone. It is primarily used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .

Aplicaciones Científicas De Investigación

Propargyl-PEG1-SS-PEG1-PFP ester has a wide range of scientific research applications:

Chemistry: Used as a crosslinker in click chemistry reactions.

Biology: Employed in the synthesis of ADCs for targeted drug delivery.

Medicine: Used in the development of novel therapeutics and diagnostic tools.

Industry: Applied in the production of advanced materials and nanotechnology

Mecanismo De Acción

Target of Action

The primary target of Propargyl-PEG1-SS-PEG1-PFP ester are molecules bearing azide groups . This compound is used in the synthesis of antibody-drug conjugates (ADCs), where it acts as a linker between the antibody and the cytotoxic drug .

Mode of Action

Propargyl-PEG1-SS-PEG1-PFP ester contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, results in the formation of stable triazole linkages .

Biochemical Pathways

The key biochemical pathway involved in the action of Propargyl-PEG1-SS-PEG1-PFP ester is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction forms a stable triazole linkage between the antibody and the cytotoxic drug in an ADC, allowing the drug to be delivered directly to the target cells .

Result of Action

The result of the action of Propargyl-PEG1-SS-PEG1-PFP ester is the formation of a stable ADC, which can deliver cytotoxic drugs directly to the target cells . This can increase the efficacy of the drug and reduce side effects by limiting the exposure of non-target cells to the cytotoxic agent .

Action Environment

The action of Propargyl-PEG1-SS-PEG1-PFP ester, particularly the CuAAC reaction, can be influenced by various environmental factors. For instance, the presence of copper ions is essential for the reaction to occur . .

Análisis Bioquímico

Biochemical Properties

Propargyl-PEG1-SS-PEG1-PFP ester plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs. It acts as a cleavable linker, facilitating the attachment of cytotoxic drugs to antibodies. The compound interacts with various enzymes and proteins, including those involved in the CuAAC reaction. The alkyne group of Propargyl-PEG1-SS-PEG1-PFP ester reacts with azide-containing biomolecules, forming stable triazole linkages . This interaction is essential for the targeted delivery of drugs to specific cells, enhancing the efficacy and reducing the side effects of therapeutic agents.

Cellular Effects

Propargyl-PEG1-SS-PEG1-PFP ester influences various cellular processes by enabling the targeted delivery of cytotoxic drugs. In cancer cells, the compound facilitates the internalization of ADCs, leading to the release of cytotoxic agents within the cells. This process triggers apoptosis and inhibits cell proliferation. Additionally, Propargyl-PEG1-SS-PEG1-PFP ester can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the attached drugs . The targeted delivery mechanism ensures that healthy cells are minimally affected, reducing the overall toxicity of the treatment.

Molecular Mechanism

The molecular mechanism of Propargyl-PEG1-SS-PEG1-PFP ester involves its role as a cleavable linker in ADCs. The compound forms stable triazole linkages with azide-containing biomolecules through CuAAC. Once the ADC is internalized by target cells, the disulfide bond in Propargyl-PEG1-SS-PEG1-PFP ester is cleaved, releasing the cytotoxic drug. This cleavage is often triggered by the reducing environment within the cell, ensuring that the drug is released only in the target cells . The released drug then exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propargyl-PEG1-SS-PEG1-PFP ester can change over time. The stability and degradation of the compound are critical factors that influence its efficacy. Propargyl-PEG1-SS-PEG1-PFP ester is generally stable under recommended storage conditions, but its activity may decrease over time if not stored properly . Long-term studies have shown that the compound can maintain its functionality for extended periods, ensuring consistent results in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of Propargyl-PEG1-SS-PEG1-PFP ester vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the targeted delivery of cytotoxic drugs, leading to significant therapeutic effects. At high doses, Propargyl-PEG1-SS-PEG1-PFP ester may exhibit toxic or adverse effects, including off-target interactions and systemic toxicity . It is essential to determine the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Propargyl-PEG1-SS-PEG1-PFP ester is involved in various metabolic pathways, primarily related to its role in ADC synthesis. The compound interacts with enzymes and cofactors involved in the CuAAC reaction, facilitating the formation of stable triazole linkages. Additionally, the disulfide bond in Propargyl-PEG1-SS-PEG1-PFP ester is cleaved by cellular reductases, releasing the attached cytotoxic drug . These interactions are crucial for the compound’s functionality and its ability to deliver drugs to target cells effectively.

Transport and Distribution

Within cells and tissues, Propargyl-PEG1-SS-PEG1-PFP ester is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, Propargyl-PEG1-SS-PEG1-PFP ester localizes to specific compartments, where it exerts its effects . The distribution of the compound is influenced by its chemical properties, including its size and hydrophilicity.

Subcellular Localization

Propargyl-PEG1-SS-PEG1-PFP ester exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that Propargyl-PEG1-SS-PEG1-PFP ester interacts with the intended biomolecules, enhancing its efficacy in delivering cytotoxic drugs . The precise subcellular localization also minimizes off-target effects, contributing to the overall safety of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG1-SS-PEG1-PFP ester involves several steps:

Formation of PEG Linker: The PEG linker is synthesized by reacting polyethylene glycol with a suitable activating agent.

Introduction of Propargyl Group: The propargyl group is introduced through a reaction with propargyl bromide in the presence of a base.

Formation of Disulfide Bond: The disulfide bond is formed by reacting the PEG linker with a disulfide-containing compound.

PFP Ester Formation: The final step involves the formation of the pentafluorophenyl (PFP) ester by reacting the PEG linker with pentafluorophenol in the presence of a coupling agent

Industrial Production Methods

Industrial production of Propargyl-PEG1-SS-PEG1-PFP ester follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the PEG linker.

Purification: The product is purified using techniques such as column chromatography or recrystallization.

Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency

Análisis De Reacciones Químicas

Types of Reactions

Propargyl-PEG1-SS-PEG1-PFP ester undergoes several types of chemical reactions:

Click Chemistry Reactions: The alkyne group reacts with azide-containing compounds via CuAAc to form stable triazole linkages.

Substitution Reactions: The PFP ester reacts with amine-bearing molecules to form amide bonds

Common Reagents and Conditions

Copper Catalysts: Used in CuAAc reactions to facilitate the formation of triazole linkages.

Coupling Agents: Used in the formation of the PFP ester

Major Products

Triazole Linkages: Formed from click chemistry reactions.

Amide Bonds: Formed from substitution reactions with amine-bearing molecules

Comparación Con Compuestos Similares

Similar Compounds

Propargyl-PEG1-SS-alcohol: Contains a hydroxyl group instead of a PFP ester.

Propargyl-PEG1-SS-PEG1-acid: Contains a carboxylic acid group instead of a PFP ester

Uniqueness

Propargyl-PEG1-SS-PEG1-PFP ester is unique due to its combination of a cleavable disulfide bond, a PEG linker, and a PFP ester, making it highly versatile for use in click chemistry and ADC synthesis .

Propiedades

IUPAC Name |

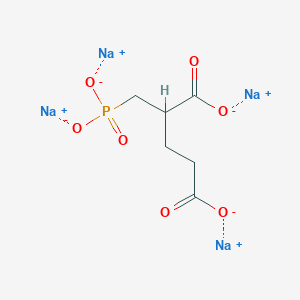

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F5O4S2/c1-2-4-23-6-8-26-27-9-7-24-5-3-10(22)25-16-14(20)12(18)11(17)13(19)15(16)21/h1H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSPBJFNPGXULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCSSCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801114484 | |

| Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-30-0 | |

| Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

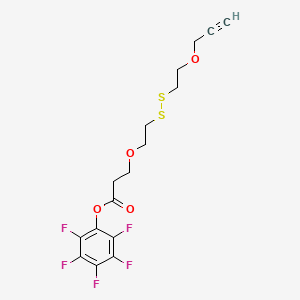

![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)